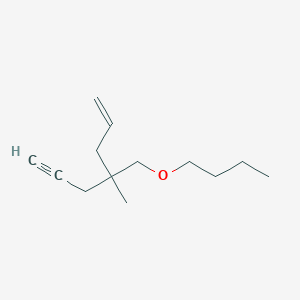

4-(Butoxymethyl)-4-methylhept-1-en-6-yne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61753-48-8 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

4-(butoxymethyl)-4-methylhept-1-en-6-yne |

InChI |

InChI=1S/C13H22O/c1-5-8-11-14-12-13(4,9-6-2)10-7-3/h2,7H,3,5,8-12H2,1,4H3 |

InChI Key |

WHDTWOOFPIESBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(C)(CC=C)CC#C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Butoxymethyl 4 Methylhept 1 En 6 Yne and Analogous Enyne Ether Structures

Strategic Disconnections and Retrosynthetic Analysis for Complex Enyne-Ether Targets

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. researchgate.net For a molecule like 4-(butoxymethyl)-4-methylhept-1-en-6-yne, the key structural features to consider are the enyne functionality, the ether linkage, and the quaternary carbon atom at the C4 position.

A primary disconnection can be made at the C-O bond of the butoxymethyl ether, suggesting a late-stage etherification of a precursor alcohol. This simplifies the target to a core hept-1-en-6-yn-4-ol derivative. The construction of the quaternary center is a significant challenge. Methodologies for the synthesis of quaternary carbon centers often involve the hydroalkylation of unactivated olefins or enantioselective catalytic processes. beilstein-journals.orgpnas.org

Further disconnection of the enyne moiety can be approached in several ways. A logical disconnection is between the C4 and C5 carbons, leading to a propargyl-containing fragment and an allyl-containing fragment. This suggests a coupling reaction, such as a nucleophilic addition of a propargyl organometallic reagent to an appropriate electrophile. Alternatively, a disconnection between C2 and C3 points towards an allylation of a terminal alkyne derivative.

A plausible retrosynthetic pathway for this compound is outlined below:

Figure 1: A possible retrosynthetic analysis for this compound, highlighting key disconnections and potential synthetic strategies.

This analysis reveals several key bond formations that can be targeted using modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions.

Advanced Transition Metal-Catalyzed Cross-Coupling Reactions in Enyne Synthesis

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and enynes are no exception. Palladium, gold, and rhodium catalysts, among others, offer powerful tools for the construction of the enyne framework and for subsequent transformations.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds. The Negishi and Sonogashira couplings are particularly well-suited for the synthesis of enynes.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For the synthesis of an enyne precursor, a Negishi coupling could involve the reaction of a vinyl halide with an alkynylzinc reagent. wikipedia.org The stereochemical outcome of Negishi couplings can be highly dependent on the choice of ligand. nih.gov

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a highly efficient method for the synthesis of enynes.

A hypothetical application of these methods to the synthesis of a precursor to this compound is shown below:

Figure 2: Hypothetical application of Negishi and Sonogashira couplings in the synthesis of an enyne precursor.

| Reaction | Catalyst System | Reactants | Key Bond Formed | Typical Yields |

| Negishi Coupling | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Organozinc Halide + Vinyl Halide | C(sp²)-C(sp) | Good to Excellent |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Amine Base | Terminal Alkyne + Vinyl Halide | C(sp)-C(sp²) | High |

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Enyne Synthesis.

Gold catalysts, particularly gold(I) complexes, have a high affinity for alkynes and can catalyze a variety of transformations of enyne systems. acs.orgnih.gov These include cycloisomerizations, skeletal rearrangements, and tandem reactions. acs.orgnih.govresearchgate.netacs.orglancs.ac.ukresearchgate.netacs.org Gold-catalyzed reactions of enyne-ethers can lead to the rapid construction of oxa-bridged compounds. researchgate.net

One of the most significant applications of gold catalysis in this area is the skeletal rearrangement of 1,n-enynes. acs.orgnih.govresearchgate.net These reactions can proceed through single or double cleavage of carbon-carbon bonds, leading to a diverse array of diene products. acs.org The selectivity of these rearrangements is influenced by factors such as the electronic properties of the substituents and the geometry of the starting enyne. acs.orgnih.gov

| Transformation | Catalyst | Substrate | Product Type |

| Cycloisomerization | [Au(I)] complex | 1,n-Enyne | Cyclic diene |

| Skeletal Rearrangement | [Au(I)] complex | 1,n-Enyne | Acyclic diene |

| Tandem Reaction | [Au(I)] complex | Enyne-ether | Oxa-bridged compound |

Table 2: Overview of Gold-Catalyzed Transformations of Enyne Systems.

Rhodium catalysts have proven to be highly effective in a variety of transformations involving enynes, including enantioselective cyclizations and hydrogenations. nih.govnih.govnih.govacs.orgacs.orgacs.org Rhodium-catalyzed asymmetric enyne cycloisomerization can be used to construct chiral five-membered rings with high enantioselectivity. nih.gov This methodology has been successfully applied to the formal total synthesis of natural products. nih.gov

Rhodium-catalyzed reductive cyclization of 1,6-enynes mediated by hydrogen is another powerful tool for the synthesis of cyclic compounds. nih.govacs.org These reactions can produce monoalkylidene cyclopentanes in good to excellent yields and as single alkene stereoisomers. nih.gov Furthermore, rhodium-catalyzed asymmetric hydrogenation of enynes can lead to the enantioselective reductive cyclization to afford a diverse range of carbocycles and heterocycles. acs.org

| Reaction | Catalyst System | Substrate | Product | Key Features |

| Asymmetric Cycloisomerization | [Rh(I)] / Chiral Ligand | 1,6-Enyne | Chiral Cyclopentane | High enantioselectivity |

| Reductive Cyclization | [Rh(I)] / H₂ | 1,6-Enyne | Alkylidene Cyclopentane | High yield, stereoselective |

| Asymmetric Hydrogenation | [Rh(I)] / Chiral Ligand / H₂ | 1,6-Enyne | Chiral Carbocycle/Heterocycle | Enantioselective |

Table 3: Rhodium-Catalyzed Reactions of Enyne Substrates.

The field of catalysis is continually evolving, with new systems being developed for more efficient and selective bond formations. In the context of enyne synthesis, several emerging catalytic systems are noteworthy. Copper-catalyzed functionalization of enynes has emerged as a powerful approach for the synthesis of densely functionalized products. nih.gov Biocatalysis is also gaining prominence for its potential in sustainable C-C bond formation. nih.govnih.gov

Furthermore, the development of multicatalytic systems, where two or more catalysts work in concert, is enabling novel transformations and the synthesis of increasingly complex molecules. researchgate.net These emerging systems hold great promise for the future of enyne synthesis and the construction of intricate molecular architectures like this compound.

Ring-Closing Enyne Metathesis (RCEYM) as a Cyclization Strategy

Ring-closing enyne metathesis (RCEYM) is a powerful variation of olefin metathesis that allows for the intramolecular reaction between an alkene and an alkyne to form a cyclic 1,3-diene. uwindsor.carsc.orgorganic-chemistry.orgwikipedia.orgchim.ityoutube.com This reaction is typically catalyzed by ruthenium carbene complexes and is driven by the formation of a thermodynamically stable conjugated diene system. organic-chemistry.org

RCEYM is a versatile tool for the synthesis of a wide range of carbo- and heterocycles, with ring sizes typically ranging from five to seven atoms. wikipedia.org The resulting 1,3-diene moiety in the product is a valuable functional handle that can be further elaborated through various reactions, such as Diels-Alder cycloadditions.

While RCEYM is primarily a cyclization strategy and may not be directly applicable to the synthesis of the acyclic target molecule this compound, it is a crucial methodology for the synthesis of analogous cyclic enyne-ether structures and is therefore an important tool in the broader context of enyne chemistry.

| Catalyst Type | Common Examples | Key Features |

| Ruthenium Carbenes | Grubbs' Catalysts, Hoveyda-Grubbs Catalysts | High functional group tolerance, commercially available |

Table 4: Common Catalysts for Ring-Closing Enyne Metathesis (RCEYM).

Application of Ruthenium Carbene Complexes in RCEYM

Ring-closing enyne metathesis (RCEYM) has emerged as a powerful strategy for the synthesis of cyclic compounds containing 1,3-diene moieties, which are valuable synthetic intermediates. uwindsor.ca This transformation, a variation of olefin metathesis, involves the intramolecular reaction between an alkene and an alkyne, catalyzed by a metal carbene complex to form a new cyclic diene. wikipedia.org Among the various catalysts developed, well-defined ruthenium carbene complexes, such as the Grubbs catalysts, have become the catalysts of choice for RCEYM reactions. uwindsor.caorganic-chemistry.org

The widespread adoption of ruthenium carbene complexes is due to their remarkable functional group tolerance, stability, and high catalytic activity. uwindsor.caorganic-chemistry.org These catalysts are commercially available and are constantly being refined to improve their efficiency and selectivity. organic-chemistry.org In the context of synthesizing structures analogous to this compound, RCEYM could be employed on a suitably designed acyclic precursor containing both an alkene and an alkyne. The ether functionality is generally well-tolerated by modern ruthenium catalysts, allowing for the direct cyclization of enyne-ethers to form oxygen-containing heterocyclic systems. researchgate.netchim.it The reaction is driven by the formation of a thermodynamically stable conjugated 1,3-diene system within the newly formed ring. organic-chemistry.org

Table 1: Common Ruthenium Carbene Complexes Used in Enyne Metathesis

| Catalyst Generation | Common Name | Key Features |

|---|---|---|

| First Generation | Grubbs' Catalyst, 1st Gen. | High activity, good functional group tolerance. |

| Second Generation | Grubbs' Catalyst, 2nd Gen. | Higher activity than 1st Gen., broader substrate scope. |

Mechanistic Pathways and Stereocontrol in Enyne Metathesis Reactions

The mechanism of ruthenium-catalyzed enyne metathesis is a subject of detailed study and is crucial for controlling the stereochemical outcome of the reaction. Two primary mechanistic pathways are generally considered: the "ene-then-yne" and the "yne-then-ene" pathways. uwindsor.cawikipedia.org

In the "ene-then-yne" pathway , which is often favored for ruthenium-based systems, the ruthenium carbene catalyst first reacts with the alkene moiety of the enyne substrate. wikipedia.orgacs.org This initial [2+2] cycloaddition forms a ruthenacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to generate a new ruthenium alkylidene complex. organic-chemistry.orgnih.gov This new carbene then reacts intramolecularly with the alkyne portion to form a ruthenacyclobutene, which subsequently opens to yield a vinylcarbene intermediate. nih.govresearchgate.net Finally, this vinylcarbene reacts with another substrate molecule or undergoes further rearrangement to release the cyclic 1,3-diene product and regenerate the active catalyst. organic-chemistry.org

The "yne-then-ene" pathway begins with the catalyst's interaction with the alkyne group to form a metallacyclobutene intermediate. wikipedia.org Ring-opening of this intermediate generates a new vinylcarbene, which then reacts with the pendant alkene group to form a ruthenacyclobutane. wikipedia.org Subsequent ring-opening releases the final product. wikipedia.org

Stereocontrol in RCEYM is influenced by the chosen pathway and the substitution pattern of the enyne substrate. chim.it The initial coordination of the metal to the alkyne can be highly stereoselective, exclusively adding to one of the alkyne carbons. wikipedia.org Furthermore, the reaction can proceed through different transition states, often referred to as "exo" or "endo" pathways, which can lead to different product stereoisomers. The "exo" pathway is generally preferred, but factors like steric hindrance from substituents on the alkene or alkyne can favor the "endo" pathway. chim.it

Continuous-Flow Chemistry for Enyne Synthesis and Reactive Intermediates

Continuous-flow chemistry has become a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for reactions involving reactive intermediates or requiring precise control. youtube.comdurham.ac.uk In the synthesis of enynes and related structures, flow chemistry enables enhanced safety, improved product quality, and greater scalability. durham.ac.ukfraunhofer.de The defining feature of flow chemistry is the use of a continuous stream of reactants passing through a reactor, which can be a simple tube or a more complex microreactor. youtube.com This setup allows for superior control over reaction parameters such as temperature, pressure, and residence time. thieme.de

A key advantage of flow chemistry is its ability to safely generate and utilize highly reactive or unstable intermediates. durham.ac.ukresearchgate.net These species are generated "on-demand" in small volumes within the reactor and are immediately consumed in a subsequent reaction step, a process known as telescoping. rsc.org This minimizes the risks associated with accumulating large quantities of hazardous materials. durham.ac.uk

Advantages of Microreactor Technologies for Enhanced Control and Efficiency in Enyne Transformations

Microreactors, which are flow devices with channels in the sub-millimeter range, offer unparalleled advantages for process intensification in chemical synthesis. nih.govmdpi.com Their high surface-area-to-volume ratio facilitates extremely efficient heat and mass transfer. mdpi.comnih.gov This allows for precise temperature control, minimizing the formation of byproducts from exothermic reactions, and enables rapid mixing of reactants, which is crucial for fast reactions. nih.govnih.gov

For enyne transformations, which may involve highly reactive organometallic species or exothermic catalytic steps, microreactors provide a safer and more efficient environment. thieme.de The precise control over residence time ensures that the reaction proceeds to completion without over-reaction or decomposition of the product. nih.gov These features lead to higher yields, improved selectivity, and greater reproducibility compared to batch reactions. durham.ac.uknih.gov

Table 2: Comparison of Batch vs. Flow Microreactor Technology

| Feature | Batch Reactor | Flow Microreactor |

|---|---|---|

| Heat Transfer | Poor, leads to hot spots | Excellent, precise temperature control nih.gov |

| Mass Transfer | Often limited by stirring | Rapid and efficient mixing nih.gov |

| Safety | Risk of thermal runaway | Inherently safer due to small volumes youtube.com |

| Scalability | Often requires re-optimization | Scalable by numbering-up or longer run times mdpi.com |

| Control | Limited control over gradients | Precise control over residence time and temperature nih.gov |

In Situ Generation and Reaction of Organometallic Intermediates in Flow Systems

The synthesis of complex molecules like this compound often involves the use of highly reactive organometallic intermediates, such as organolithium or Grignard reagents. vapourtec.com These species are sensitive to air and moisture and can be thermally unstable. researchgate.net Flow chemistry provides an ideal platform for their in situ generation and immediate use. researchgate.net

In a typical flow setup, a stream of an organic halide is passed through a packed bed of a metal (like magnesium or lithium) to generate the organometallic reagent continuously. researchgate.net This freshly prepared, highly reactive solution is then immediately merged with a stream of an electrophile in a subsequent reaction coil or microreactor. rsc.org This approach avoids the need to prepare and store large quantities of these sensitive reagents, significantly improving the safety and efficiency of the process. vapourtec.comrsc.org This methodology has been successfully applied to generate libraries of compounds using on-demand Grignard and organozinc reagents. rsc.orgresearchgate.net

Stereoselective Functional Group Interconversions and Carbonyl Chemistry in Enyne-Ether Synthesis

The construction of a specific target molecule often requires the strategic manipulation of functional groups. Functional group interconversions (FGIs) are fundamental operations in organic synthesis that allow for the conversion of one functional group into another. youtube.com In the context of synthesizing enyne-ethers, stereoselective FGIs are particularly important for establishing the correct three-dimensional arrangement of atoms.

Carbonyl chemistry plays a central role in many FGIs. For instance, the ether linkage in this compound could originate from the reduction of an ester or the alkylation of an alcohol, which itself could be derived from the stereoselective reduction of a ketone. imperial.ac.uk Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents for carbonyl compounds, though they are often unselective. imperial.ac.uk For greater selectivity, milder and more sterically demanding reagents can be employed. Conversely, the oxidation of alcohols to aldehydes or ketones is a common FGI. imperial.ac.uk Activated dimethyl sulfoxide (B87167) (DMSO) reagents, for example, provide mild conditions for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones. imperial.ac.uk The stereochemical outcome of these reactions can often be controlled by using chiral reagents or catalysts, or by taking advantage of substrate-directing groups. imperial.ac.ukacs.org

Organometallic Reagent Chemistry (e.g., Lithium, Magnesium, Zinc) for Selective Transformations in Enyne Scaffolds

Organometallic reagents derived from lithium, magnesium (Grignard reagents), and zinc are indispensable tools for forming carbon-carbon bonds and for selective transformations. msu.edueolss.net These reagents behave as potent nucleophiles and bases, but their reactivity varies significantly, allowing for a degree of selectivity. msu.edu Organolithium and Grignard reagents are highly reactive and will react with a wide range of electrophiles, including carbonyls, epoxides, and even acidic protons. msu.edu This high reactivity can be a challenge when working with polyfunctional molecules like enyne-ethers, as chemoselectivity can be difficult to achieve. msu.edu

Organozinc reagents are generally less reactive and more tolerant of functional groups than their lithium or magnesium counterparts. msu.edu This has led to the development of methods for preparing highly functionalized organozinc reagents. nih.gov These reagents can participate in a variety of selective cross-coupling reactions (e.g., Negishi coupling) to form new C-C bonds without disturbing other sensitive functional groups that might be present in the enyne scaffold. researchgate.net Furthermore, the reactivity of Grignard reagents can be modulated by the addition of salts like lithium chloride (LiCl), which can break up aggregates and enhance reactivity, or by transmetalation to a less reactive metal like zinc or copper. nih.govresearchgate.net This tunability allows chemists to perform selective modifications on complex enyne scaffolds, building up molecular complexity in a controlled manner.

In Depth Chemical Reactivity and Mechanistic Investigations of 4 Butoxymethyl 4 Methylhept 1 En 6 Yne Analogs

Electrophilic Addition Reactions to Alkene and Alkyne Moieties

The presence of both a carbon-carbon double bond and a triple bond in 4-(butoxymethyl)-4-methylhept-1-en-6-yne offers two potential sites for electrophilic attack. The relative reactivity of these two functional groups is influenced by factors such as the nature of the electrophile and the substitution pattern of the enyne. Generally, the more electron-rich and less sterically hindered moiety will react preferentially.

Analysis of Regioselectivity and Stereoselectivity in Addition Processes

In electrophilic additions to unsymmetrical alkenes and alkynes, the concepts of regioselectivity and stereoselectivity are crucial in predicting the outcome of the reaction.

Regioselectivity: The addition of electrophiles to the alkene and alkyne moieties of this compound is expected to follow Markovnikov's rule. libretexts.org This rule posits that in the addition of a protic acid (HX) or other polar reagents, the hydrogen atom attaches to the carbon atom that already holds the greater number of hydrogen atoms. libretexts.org The underlying principle is the formation of the more stable carbocation intermediate. libretexts.org For the terminal alkene of the target compound, protonation will occur at C-1, leading to a more stable secondary carbocation at C-2. For the terminal alkyne, protonation would occur at C-7, forming a vinylic cation at C-6.

Stereoselectivity: The stereochemical outcome of an addition reaction can be either syn or anti. Syn-addition occurs when both parts of the reagent add to the same face of the double or triple bond, while anti-addition involves addition to opposite faces. The specific stereochemistry is often dictated by the reaction mechanism. For instance, reactions proceeding through a cyclic intermediate, such as a bromonium ion in halogenation, typically result in anti-addition.

The following table summarizes the expected regioselectivity for the electrophilic addition of a generic electrophile (E-Nu) to the alkene and alkyne moieties of a 1,6-enyne analog.

| Moiety | Reagent | Major Regioisomer | Rationale |

| Alkene (C1=C2) | E-Nu | E at C1, Nu at C2 | Formation of the more stable secondary carbocation at C2. |

| Alkyne (C6≡C7) | E-Nu | E at C7, Nu at C6 | Formation of the more stable vinylic cation at C6. |

Exploration of Hydration and Hydrohalogenation Pathways

Hydration: The acid-catalyzed hydration of the alkene moiety in this compound is expected to proceed via a standard electrophilic addition mechanism. libretexts.org Protonation of the double bond will form a secondary carbocation at C-2, which is then attacked by water. libretexts.org Subsequent deprotonation yields the corresponding secondary alcohol. The hydration of the alkyne moiety, typically catalyzed by mercury(II) salts in aqueous acid, would initially produce an enol. libretexts.org This enol would then rapidly tautomerize to the more stable keto form, yielding a methyl ketone. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX) to the alkene and alkyne moieties also follows Markovnikov's rule. wikipedia.org For the alkene, this results in the formation of a 2-halo derivative. The hydrohalogenation of the terminal alkyne can proceed in a stepwise manner. The first addition yields a vinylic halide. If a second equivalent of HX is present, a geminal dihalide is formed, with both halogen atoms attached to C-6. wikipedia.org The mechanism for alkyne hydrohalogenation can be more complex than for alkenes and may involve a concerted AdE3 mechanism or a stepwise AdE2 mechanism through a vinylic cation. wikipedia.orgyoutube.com

The expected major products from the hydration and hydrohalogenation of a 1,6-enyne analog are detailed in the table below.

| Reaction | Moiety | Reagent | Expected Major Product |

| Hydration | Alkene | H₂O, H⁺ | 4-(Butoxymethyl)-4-methylhept-6-yn-2-ol |

| Hydration | Alkyne | H₂O, H₂SO₄, HgSO₄ | 4-(Butoxymethyl)-4-methylhept-1-en-6-one |

| Hydrohalogenation | Alkene | H-X | 2-Halo-4-(butoxymethyl)-4-methylhept-6-yne |

| Hydrohalogenation | Alkyne | 2 H-X | 6,6-Dihalo-4-(butoxymethyl)-4-methylhept-1-ene |

Intramolecular Cyclization Reactions of Enyne Systems

The spatial proximity of the double and triple bonds in 1,6-enynes like this compound makes them ideal substrates for intramolecular cyclization reactions, providing a powerful tool for the synthesis of various carbocyclic and heterocyclic ring systems.

Metal-Catalyzed Cyclizations Leading to Carbocyclic and Heterocyclic Rings

A vast array of transition metals, including palladium, platinum, gold, rhodium, and ruthenium, have been shown to effectively catalyze the cyclization of 1,6-enynes. acs.orgnih.gov The reaction pathways are diverse and highly dependent on the metal catalyst, ligands, and reaction conditions, often leading to a variety of cyclic products. acs.org

A common mechanistic pathway involves the coordination of the metal to the alkyne, which activates it towards nucleophilic attack by the alkene. This can lead to the formation of a metallacyclopentene intermediate, which can then undergo further transformations such as reductive elimination or β-hydride elimination to yield the final cyclic product. Alternatively, some metals, like gold and platinum, can activate the alkyne to generate a vinyl-metal species, which then undergoes intramolecular carbometalation.

The following table provides examples of metal-catalyzed cyclizations of 1,6-enyne systems and the typical carbocyclic or heterocyclic products formed.

| Metal Catalyst | Typical Product Type | Example |

| Pd(0) | Bicyclic compounds | Alder-ene type reaction products |

| PtCl₂ | Cycloisomerization products | 1,3- and 1,4-dienes |

| Au(I) | Skeletal rearrangement products | Bicyclic systems via cyclopropyl (B3062369) gold-carbene intermediates |

| Rh(I) | Fused or bridged ring systems | Pauson-Khand type reaction products (with CO) |

Radical and Ionic Cyclization Pathways

Radical Cyclization: Intramolecular radical cyclizations of 1,6-enynes can be initiated by various radical initiators. rsc.org The reaction typically proceeds via a 5-exo-dig cyclization, where the radical center generated on the alkene chain adds to the alkyne. This leads to the formation of a five-membered ring containing a vinylic radical, which can then be trapped or undergo further reactions. The regioselectivity of the initial radical addition is governed by the stability of the resulting radical intermediate. These reactions are known for their high efficiency in constructing complex polycyclic systems under mild conditions. rsc.org

Ionic Cyclization: Electrophile-initiated cyclizations of 1,6-enynes represent a key ionic pathway. researchgate.net Reagents such as iodine or N-iodosuccinimide (NIS) can act as electrophiles, attacking the alkyne to form a cyclic iodonium (B1229267) ion intermediate. researchgate.net The pendant alkene then acts as a nucleophile, attacking the intermediate in an intramolecular fashion to form a carbocyclic or heterocyclic ring. The regioselectivity of the cyclization is influenced by the substitution pattern of the enyne and the nature of the electrophile.

Rearrangement Reactions and Skeletal Reorganizations

In addition to straightforward cyclizations, 1,6-enynes can undergo fascinating rearrangement reactions, often catalyzed by transition metals, leading to significant skeletal reorganizations. iciq.orgacs.org These reactions provide access to complex molecular architectures that would be challenging to synthesize through other means.

Gold and platinum catalysts are particularly adept at promoting these rearrangements. iciq.orgnih.gov A common mechanistic theme involves the formation of a cyclopropyl metal-carbene intermediate. nih.gov The fate of this intermediate determines the final product. It can undergo cleavage of one of the cyclopropane (B1198618) bonds, leading to single-cleavage rearrangements and the formation of 1,3-dienes. Alternatively, a more complex double-cleavage pathway can occur, resulting in a more profound reorganization of the carbon skeleton. nih.gov The selectivity between these pathways is influenced by the electronic nature of the substituents on the enyne and the specific catalyst employed. iciq.org

The table below outlines some of the observed skeletal rearrangements for 1,6-enyne systems.

| Catalyst | Type of Rearrangement | Resulting Structure |

| Au(I) | Single-cleavage | Exo- or Endo-type 1,3-dienes |

| Au(I) | Double-cleavage | Fused bicyclic systems |

| PtCl₂ | Cycloisomerization/Rearrangement | 1-Vinylcycloalkenes |

Transition Metal-Mediated Rearrangements and Their Mechanistic Implications

Transition metal-catalyzed reactions of 1,6-enynes are powerful methods for constructing complex carbocyclic and heterocyclic scaffolds with high atom economy. nih.gov Various metals, including palladium, ruthenium, gold, and platinum, have been shown to be effective catalysts for the rearrangement of enyne skeletons. nih.govresearchgate.net These transformations, often referred to as cycloisomerization reactions, proceed through diverse mechanistic pathways depending on the metal catalyst, ligands, and the specific structure of the enyne substrate. nih.govnih.gov

The general mechanism for these rearrangements involves the selective activation of the alkyne by the metal catalyst. nih.govresearchgate.net This initial coordination is followed by an intramolecular attack of the alkene onto the activated alkyne. This process can proceed via several competing pathways, including endocyclic and exocyclic cyclizations, which can lead to a variety of rearranged products. nih.gov For instance, in many metal-catalyzed cyclizations of 1,6-enynes, the formation of vinylcarbene intermediates is a key step that dictates the final product structure. researchgate.netorganic-chemistry.org

Ruthenium-carbene complexes, such as the Grubbs catalysts, are particularly notable for mediating enyne metathesis. organic-chemistry.org The catalytic cycle is proposed to initiate with the reaction of the alkene part of the enyne with the ruthenium carbene. acs.org This is followed by an intramolecular insertion of the alkyne, leading to the formation of a vinylcarbene complex, which ultimately rearranges to yield a conjugated 1,3-diene product. organic-chemistry.orgacs.org The presence of heteroatoms, such as the oxygen in the butoxymethyl group of this compound analogs, can influence the reaction pathway and product distribution. nih.gov

The choice of the transition metal catalyst is crucial in determining the reaction outcome. While palladium and platinum were used in early studies, gold and ruthenium catalysts have gained prominence due to their unique reactivity and functional group tolerance. nih.govorganic-chemistry.org

Table 1: Comparison of Catalytic Systems in Enyne Rearrangements

| Catalyst System | Typical Reaction Type | Key Intermediates | Product Type |

|---|---|---|---|

| Pd(II)/Pt(II) Salts | Cycloisomerization | π-allyl palladium complexes | Bicyclic compounds |

| Grubbs Ru-Carbenes | Enyne Metathesis | Ruthenacyclobutane, Vinylcarbenes | 1,3-Dienes |

| Au(I)/Au(III) Complexes | Skeletal Rearrangement | Auracarbene, π-complexes | Cycloadducts, Fused rings |

Formation and Reactivity of Oxonium Ion Intermediates

In the presence of specific catalysts, particularly electrophilic gold(I) complexes, enynes containing appropriately positioned oxygen functionality can undergo cyclization reactions that proceed through oxonium ion intermediates. nih.govacs.org For analogs of this compound, the ether oxygen can play a direct role in the reaction mechanism.

Gold-catalyzed ring closure of 1,5- or 1,6-enynes that contain an ether or alcohol at an allylic or propargylic position can induce a skeletal rearrangement to form a cyclic oxonium intermediate. nih.govacs.org This highly reactive species can then be trapped by various nucleophiles, either intramolecularly or intermolecularly. nih.gov For example, research has demonstrated that gold-catalyzed cyclization of a 1,5-enyne bearing a silyl (B83357) ether at the allylic position leads to an oxonium intermediate that is subsequently trapped by an allylsilane. nih.govacs.org

In the context of a this compound analog, the butoxymethyl group could potentially participate in such a transformation. Upon activation of the alkyne by a gold catalyst, the intramolecular attack of the alkene could be followed by the participation of the ether oxygen atom to form a transient tricyclic oxonium ion. researchgate.netdntb.gov.ua The fate of this intermediate would then depend on the reaction conditions and the presence of nucleophiles. The cleavage of the C-O bond in the butoxymethyl group could lead to the formation of new functionalized cyclic products.

Table 2: Reactivity of Oxonium Intermediates in Gold-Catalyzed Enyne Cyclizations

| Enyne Substrate Analog | Nucleophile | Resulting Product Structure | Reference |

|---|---|---|---|

| Allylic silyl ether | Intramolecular allylsilane | Bicyclic ether with allyl group | nih.gov |

| Propargylic alcohol | External alcohol (MeOH) | Furan derivative | nih.gov |

Reactivity Profile of the Butoxymethyl Ether Linkage in the Presence of Unsaturated Functions

The butoxymethyl ether linkage in this compound is generally stable under many reaction conditions. However, its reactivity can be unmasked in the presence of strong acids or specific catalysts, particularly when unsaturated functionalities like alkenes and alkynes are present nearby. The interaction between the ether and the π-systems of the double and triple bonds is a key consideration in predicting the chemical behavior of the molecule.

In transition metal-catalyzed reactions, the ether oxygen can act as a coordinating group, influencing the stereochemistry and regioselectivity of the reaction. nih.gov This coordination can either be a desired effect that directs the reaction pathway or an undesired one that leads to catalyst deactivation.

Under strongly acidic conditions, the ether linkage can be protonated, making it susceptible to nucleophilic attack or elimination, potentially leading to the formation of an alcohol and a stabilized carbocation. The presence of the neighboring double bond could facilitate this process through anchimeric assistance. Furthermore, reactions that generate highly electrophilic intermediates, such as the oxonium ions discussed previously, can directly involve the ether linkage in bond-forming and bond-breaking steps. researchgate.net

The stability of α,β-unsaturated carbonyl compounds, which share some electronic similarities with enynes, is well-documented, and their reactivity is often modulated by the presence of other functional groups. nih.gov Similarly, the butoxymethyl group's reactivity is intrinsically linked to the electronic demands of the transformations occurring at the enyne moiety.

Detailed Mechanistic Elucidation via Experimental and Computational Approaches

Understanding the complex reaction mechanisms of enyne rearrangements requires a combination of experimental and computational methods. researchgate.net Experimental techniques such as isotopic labeling, kinetic studies, and the characterization of reaction intermediates provide invaluable data about the reaction pathway. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms of transition metal-catalyzed reactions. acs.orgnih.gov DFT calculations can provide detailed information about the structures and energies of transition states and intermediates along the reaction coordinate. acs.org These studies have been instrumental in distinguishing between competing mechanistic pathways in enyne cyclizations. nih.govnih.gov For example, computational models have been used to investigate whether enyne metathesis proceeds via an "ene-first" or "yne-first" pathway and to rationalize the observed regioselectivity. acs.org

For analogs of this compound, computational studies could model the influence of the butoxymethyl group on the reaction energetics. By calculating the energy barriers for different potential pathways—such as those involving direct participation of the ether oxygen versus those where it acts merely as a spectator—a deeper understanding of the factors controlling the reaction's outcome can be achieved. These theoretical predictions, when correlated with experimental observations, provide a robust and detailed picture of the reaction mechanism. acs.org

Advanced Spectroscopic and Structural Elucidation Research for 4 Butoxymethyl 4 Methylhept 1 En 6 Yne

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 4-(Butoxymethyl)-4-methylhept-1-en-6-yne, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement.

Predicted ¹H and ¹³C NMR Data

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| 1 | ~138 | ~5.8 | ddd | J_trans=~17, J_cis=~10, J_gem=~2 |

| 2 | ~116 | ~5.2 (trans), ~5.1 (cis) | dd, dd | J_trans=~17, J_gem=~2; J_cis=~10, J_gem=~2 |

| 3 | ~45 | ~2.3 | d | J=~7 |

| 4 | ~40 | - | - | - |

| 5 | ~25 | ~1.1 | s | - |

| 6 | ~83 | ~2.1 | s | - |

| 7 | ~70 | - | - | - |

| 8 | ~75 | ~3.4 | t | J=~7 |

| 9 | ~32 | ~1.6 | sextet | J=~7 |

| 10 | ~19 | ~1.4 | sextet | J=~7 |

| 11 | ~14 | ~0.9 | t | J=~7 |

| 12 (CH₂) | ~70 | ~3.3 | s | - |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vinyl protons on C1 and C2, and between the C2 proton and the methylene (B1212753) protons on C3. It would also clearly delineate the spin system of the butyl group, showing correlations from the terminal methyl protons (C11) through the methylene groups (C10, C9) to the oxymethylene protons (C8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their corresponding, more easily assigned, proton signals. For instance, the complex vinyl proton signals between 5.1 and 5.8 ppm would be directly linked to the olefinic carbon signals at approximately 116 and 138 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly vital for connecting molecular fragments separated by non-protonated (quaternary) centers. In this molecule, HMBC would be key to confirming the structure around the C4 quaternary carbon. Correlations would be expected from the methyl protons (C5) to the quaternary carbon (C4), the methylene carbon (C3), and the butoxymethyl carbon (C12). Similarly, the terminal alkyne proton (C6) would show a correlation to the sp-hybridized carbon at C7, confirming the end of the heptenyne chain.

The central C4 carbon in this compound is a chiral center. Determining its absolute configuration requires specialized techniques.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, typically within 5 Å, regardless of their bonding connectivity. acdlabs.comacdlabs.com For small molecules, NOESY is the preferred technique for conformational analysis. reddit.com A NOESY spectrum would reveal the spatial proximity of the substituents around the C4 chiral center. For example, correlations between the C5 methyl protons and either the C3 methylene protons or the C12 butoxymethyl protons would help to define the molecule's preferred conformation in solution. For molecules of intermediate size, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment may be chosen as the NOE can sometimes be zero, whereas the ROE is always positive. columbia.edu

Chiral Auxiliary Strategies: To establish the absolute stereochemistry, a synthesis employing a chiral auxiliary would be a definitive strategy. wikipedia.org Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org For instance, a chiral auxiliary could be used in the alkylation step that forms the C4 quaternary center. acs.orgnih.govmdpi.com After the reaction, the auxiliary, having directed the formation of one enantiomer over the other, can be removed. acs.org By knowing the stereochemistry of the auxiliary and the mechanism of the reaction, the absolute configuration of the product can be determined. Common chiral auxiliaries include derivatives of ephedrine (B3423809) or oxazolidinones.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₁₃H₂₀O, the expected exact mass would be calculated and compared to the experimental value, with a very low tolerance (typically <5 ppm), to confirm the molecular formula.

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that support the proposed structure. For this compound, key fragmentation pathways would include:

Alpha-Cleavage: This is a common fragmentation pathway for ethers. miamioh.eduscribd.comyoutube.com Cleavage of the C-C bond alpha to the ether oxygen is a dominant process. This would lead to the loss of a propyl radical from the butoxy group to form a stable oxonium ion, or the loss of the butoxymethyl group itself.

McLafferty Rearrangement: While less likely to be the primary pathway for this specific structure, a McLafferty rearrangement could occur if a gamma-hydrogen is available for transfer to the oxygen atom. nih.gov

Loss of Small Neutral Molecules: The fragmentation spectrum would likely show losses of stable neutral molecules such as propene from the vinyl group side of the molecule.

Predicted HRMS Fragmentation Data

| m/z (predicted) | Possible Fragment Identity | Fragmentation Pathway |

| 192.1514 | [M]⁺ (C₁₃H₂₀O) | Molecular Ion |

| 149.1279 | [M - C₃H₇]⁺ | Alpha-cleavage (loss of propyl radical) |

| 105.0699 | [C₈H₉]⁺ | Cleavage at C4-C3 bond |

| 87.0810 | [C₅H₁₁O]⁺ | Cleavage at C4-C12 bond |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org

The FTIR spectrum of this compound would be expected to show several key absorption bands:

Terminal Alkyne (C≡C-H): A sharp, strong C-H stretching band around 3300 cm⁻¹ and a weaker C≡C triple bond stretching band in the range of 2100-2260 cm⁻¹. orgchemboulder.comlibretexts.org

Alkene (C=C-H): A C-H stretching band just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) and a C=C double bond stretching band around 1640 cm⁻¹. libretexts.orgspectroscopyonline.com

Ether (C-O-C): A strong, characteristic C-O single bond stretching absorption in the fingerprint region, typically between 1050-1150 cm⁻¹. pressbooks.pub

Alkyl (C-H): C-H stretching bands from the methyl and methylene groups of the butyl and heptenyne chains would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). orgchemboulder.com

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3300 | Strong, Sharp | ≡C-H | Stretch |

| ~3080 | Medium | =C-H | Stretch |

| ~2960, ~2870 | Strong | C-H (Alkyl) | Stretch |

| ~2120 | Weak | -C≡C- | Stretch |

| ~1640 | Medium | -C=C- | Stretch |

| ~1100 | Strong | C-O (Ether) | Stretch |

| ~990, ~910 | Strong | =CH₂ | Bend (Out-of-plane) |

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

While obtaining a suitable single crystal of an oil like this compound for X-ray crystallography might be challenging, it remains the ultimate method for unambiguous determination of the three-dimensional structure in the solid state. nih.gov This technique would definitively confirm the connectivity and, most importantly, the absolute stereochemistry of the C4 chiral center.

To facilitate crystallization, it is common practice to create a solid derivative of the target molecule. Potential strategies include:

Reaction with a Heavy Atom: Introducing a heavy atom, such as bromine or iodine, into the molecule can aid in both crystallization and the solution of the phase problem during crystallographic analysis.

Formation of a Co-crystal: Co-crystallization with a molecule that has a strong propensity to form well-ordered crystals can induce the target molecule to crystallize as well.

Derivatization with a Rigid Group: Attaching a bulky, rigid group, such as a p-nitrobenzoyl group, can provide the necessary intermolecular interactions to form a stable crystal lattice.

Once a suitable crystal is obtained and analyzed, the resulting electron density map would provide precise atomic coordinates, bond lengths, and bond angles, offering an unequivocal confirmation of the entire molecular structure, including the relative and absolute stereochemistry. nih.govacs.org

Lack of Specific Research Data for this compound Prevents Detailed Computational Analysis

A comprehensive search for computational and theoretical investigations into the chemical compound this compound has revealed a significant gap in the scientific literature. Currently, there are no specific published studies focusing on the quantum chemical calculations, conformational analysis, molecular dynamics simulations, in silico spectroscopic predictions, or theoretical catalytic mechanisms directly related to this particular molecule.

While the methodologies outlined in the requested article—such as Density Functional Theory (DFT), transition state analysis, and potential energy surface mapping—are standard and powerful tools in computational chemistry for characterizing novel compounds, their application to this compound has not been documented in available scientific databases.

General principles of computational chemistry allow for a hypothetical discussion of how such studies would be conducted. For instance, DFT would be employed to determine the molecule's ground state geometry and electronic properties. Transition state analysis could elucidate the energetics of its potential reactions, and molecular dynamics simulations would offer insights into its behavior over time. However, without experimental or previously calculated data, any such discussion would be purely speculative and lack the specific, detailed research findings and data tables required for a thorough and scientifically accurate article.

The absence of specific research on this compound means that the following sections, as requested, cannot be populated with factual information:

Computational and Theoretical Investigations of 4 Butoxymethyl 4 Methylhept 1 En 6 Yne

Theoretical Insights into Catalytic Mechanisms Relevant to Enyne Transformations:General catalytic mechanisms for enynes are known, but theoretical insights specific to the catalytic transformation of 4-(Butoxymethyl)-4-methylhept-1-en-6-yne are not available.

Therefore, until dedicated computational studies on this compound are conducted and published, a detailed and data-rich article on its theoretical and computational investigations cannot be accurately generated.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Versatile Building Blocks for the Construction of Complex Molecular Architectures

In organic synthesis, the utility of a building block is defined by its capacity to participate in reliable and selective bond-forming reactions to assemble more complex structures. 4-(Butoxymethyl)-4-methylhept-1-en-6-yne embodies this principle through its distinct functional groups, each offering a handle for chemical modification. The terminal alkene and alkyne are poised for a multitude of transformations, including metathesis, cyclization, and addition reactions. chim.itrsc.org

The presence of a quaternary stereocenter at the C4 position introduces a fixed three-dimensional arrangement that can influence the stereochemical outcome of subsequent reactions, making it a valuable precursor for creating molecules with defined spatial orientations. The butoxymethyl group not only impacts the molecule's steric profile and solubility but also introduces an ether linkage that can be stable or cleaved under specific conditions, adding another layer of synthetic versatility.

The combination of these features in a single molecule allows for its use in diversity-oriented synthesis, where a common substrate is used to generate a library of structurally diverse compounds. nih.gov By selectively addressing the alkene, the alkyne, or by engaging both in concert, chemists can rapidly generate molecular complexity from this single, well-defined starting material. sciencedaily.com

Table 1: Functional Group Reactivity in this compound

| Functional Group | Potential Transformations | Resulting Structures |

| Terminal Alkene | Cross-Metathesis, Hydroboration-Oxidation, Epoxidation | Elongated chains, Alcohols, Epoxides |

| Terminal Alkyne | Sonogashira Coupling, Click Chemistry, Hydration | Aryl/Vinyl-substituted alkynes, Triazoles, Ketones |

| Enyne System | Ring-Closing Enyne Metathesis (RCEYM), Cycloisomerization | Substituted Cyclohexadienes, Bicyclic systems |

| Butoxy Ether | Ether cleavage (e.g., with Lewis acids) | Primary alcohol |

Intermediate in the Total Synthesis of Natural Products (Focus on synthetic strategies and challenges)

The 1,6-enyne motif is a powerful precursor in the total synthesis of natural products, where the efficient construction of cyclic and polycyclic systems is a primary challenge. researchgate.net The most prominent application of substrates like this compound is in ring-closing enyne metathesis (RCEYM). This reaction, typically catalyzed by ruthenium complexes, transforms the linear 1,6-enyne into a six-membered ring containing a 1,3-diene, a common structural element in many natural products. nih.govuwindsor.ca The resulting diene is highly versatile and can be further elaborated through reactions like Diels-Alder cycloadditions, selective hydrogenations, or oxidations. nih.gov

Synthetic Strategies: A general strategy for employing a 1,6-enyne in natural product synthesis involves its preparation and subsequent cyclization to form a core ring structure. For instance, the RCEYM of this compound would yield 4-(butoxymethyl)-4-methyl-1-methylenecyclohex-2-ene. This cyclohexadiene core is a stepping stone for accessing terpenes, alkaloids, and polyketides. uwindsor.cawpmucdn.commdpi.com Famous examples of natural products synthesized using enyne metathesis as a key step include (-)-stemoamide and (+)-ferruginine. nih.govuwindsor.ca

Challenges: Despite its power, the use of enyne metathesis is not without its challenges.

Catalyst Selection: The choice of catalyst is critical and can influence reaction efficiency and selectivity. First and second-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, are commonly used, each with its own substrate scope and tolerance. nih.gov

Selectivity: A key challenge in enyne metathesis is controlling selectivity. For some substrates, competing side reactions such as alkyne polymerization or cross-metathesis can occur. organic-chemistry.org The reaction conditions, such as solvent, temperature, and the presence of additives like ethylene (B1197577) gas, must be carefully optimized to favor the desired cyclization pathway. organic-chemistry.orgresearchgate.net

Substrate Control: The substituents on the enyne backbone can significantly impact the reaction's outcome. The quaternary center in this compound could provide steric hindrance that influences the rate and success of the cyclization. organic-chemistry.org

Precursor for the Development of Functional Materials and Polymers (e.g., via polymerization of enyne units)

The alkene and alkyne functionalities of this compound make it a suitable monomer for synthesizing novel polymers. Enyne metathesis can be adapted for polymerization reactions, leading to materials with unique properties and functionalities.

Acyclic Ene-Yne Metathesis (EMET) Polymerization: This method allows for the synthesis of sequence-defined polymers. digitellinc.com By reacting enyne monomers, polymers with alternating structures and precisely controlled sequences can be produced. The high regioselectivity of the enyne reaction enforces a head-to-tail arrangement, which is difficult to achieve with other polymerization methods. digitellinc.com

Cascade Metathesis Polymerization: Enyne monomers can be designed to undergo cascade polymerization, a process where an initial metathesis event triggers a series of intramolecular reactions to form complex, well-defined polymer structures. nih.govresearchgate.netresearchgate.net This approach can be used to create degradable polymers, which are of significant interest for biomedical applications and environmentally friendly materials. nih.gov The butoxymethyl ether group in the monomer could be used to tune the polymer's solubility and thermal properties.

Branched Polymers: Enyne-containing molecules can also act as branching agents in ring-opening metathesis polymerization (ROMP). nih.gov This allows for the creation of complex polymer architectures like star polymers, where the enyne unit serves to link multiple polymer chains together.

Table 2: Potential Polymerization Methods for Enyne Monomers

| Polymerization Method | Monomer Type | Key Feature | Potential Application |

| Acyclic Ene-Yne Metathesis (EMET) | Difunctional enynes | Sequence-defined polymer backbone | Information storage, advanced materials |

| Cascade Enyne Metathesis | Enyne monomers with cyclic alkenes | Formation of complex, often degradable, polymers | Drug delivery, responsive materials |

| Ring-Opening Metathesis Polymerization (ROMP) | Enyne as a branching or terminating agent | Creation of branched and star architectures | Rheology modifiers, advanced coatings |

Advanced Analytical and Purification Methodologies in Chemical Research

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations of Enyne Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. teledynelabs.com Its application to enyne compounds like 4-(Butoxymethyl)-4-methylhept-1-en-6-yne can be adapted for both analytical (small-scale, for identification and quantification) and preparative (large-scale, for purification) purposes. teledynelabs.com

Normal-Phase HPLC (NP-HPLC): Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode is suitable for separating compounds based on differences in the polarity of their functional groups.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, employing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). longdom.org Separation is driven by hydrophobic interactions.

Chiral HPLC: For enyne compounds that are chiral, specialized chiral stationary phases (CSPs) can be used to separate enantiomers. While the alkyne group itself is not an effective UV chromophore, derivatization to form cobalt-alkyne complexes can facilitate detection and chiral resolution. nih.govnih.gov

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of a pure compound for further research. teledynelabs.com

Table 1: Typical HPLC Parameters for Enyne Compound Separation

| Parameter | Analytical HPLC | Preparative HPLC | Purpose |

|---|---|---|---|

| Column Internal Diameter | 2.1 - 4.6 mm | >10 mm | Affects sample loading capacity and solvent consumption. |

| Stationary Phase | Silica (B1680970) (Normal), C18 (Reversed) | Silica (Normal), C18 (Reversed) | The solid support that interacts with the analytes. |

| Mobile Phase | Hexane/Ethyl Acetate (Normal), Water/Acetonitrile (Reversed) | Hexane/Ethyl Acetate (Normal), Water/Acetonitrile (Reversed) | The solvent that carries the sample through the column. |

| Flow Rate | 0.5 - 2.0 mL/min | >20 mL/min | Determines the speed of the analysis and separation efficiency. |

| Sample Size | Micrograms (µg) to low Milligrams (mg) | High Milligrams (mg) to Grams (g) | The amount of sample injected for analysis or purification. |

| Detection | UV-Vis, Diode Array Detector (DAD) | UV-Vis, Refractive Index (RI) | Method for visualizing and quantifying the separated compounds. |

Gas Chromatography (GC) for the Analysis of Volatile Enyne-Ether Derivatives

Gas Chromatography (GC) is a powerful analytical technique ideal for the separation and analysis of compounds that are volatile or can be made volatile upon derivatization. longdom.org Given its structure, this compound is expected to have sufficient volatility for GC analysis, making it a suitable method for assessing its purity and quantifying its presence in a mixture.

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). The column contains a liquid or polymer stationary phase that interacts with the sample components. Compounds with a higher affinity for the stationary phase move more slowly, leading to separation. silae.it

Key aspects of GC analysis for a volatile enyne-ether derivative include:

Column Selection: Capillary columns, such as those with a DB-5 (5% phenyl-methylpolysiloxane) stationary phase, are commonly used due to their high resolution and inertness. silae.it

Temperature Programming: The column temperature is typically programmed to increase during the analysis. This allows for the efficient elution of a wide range of compounds with different boiling points, improving peak shape and resolution. fmach.itmdpi.com

Injector and Detector: A split/splitless injector is commonly used, and detection can be achieved using a Flame Ionization Detector (FID), which is sensitive to hydrocarbons, or a Mass Spectrometer (MS) for definitive identification.

Table 2: Representative GC Method Parameters for Volatile Organic Compounds

| Parameter | Typical Setting | Function |

|---|---|---|

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. |

| Flow Rate | 1-2 mL/min | Optimized for best separation efficiency (plate count). |

| Column Type | Capillary Column (e.g., DB-5, 30 m x 0.25 mm) | Provides high-resolution separation of complex mixtures. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial 50°C, ramp at 10°C/min to 280°C | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the analytes as they elute from the column. |

Centrifugal Partition Chromatography (CPC) for Efficient Liquid-Liquid Separations

Centrifugal Partition Chromatography (CPC), also known as counter-current chromatography, is a preparative liquid-liquid separation technique that does not use a solid stationary phase. wikipedia.org This method is particularly advantageous for purifying compounds that might irreversibly adsorb to or degrade on solid supports like silica gel. plantaanalytica.comrsc.org

CPC operates by using a biphasic liquid system, where one liquid phase is held stationary by a strong centrifugal force, while the other immiscible liquid phase is pumped through it as the mobile phase. wikipedia.org Separation is based on the differential partitioning of the solutes between the two liquid phases, governed by their respective partition coefficients. plantaanalytica.com

Advantages of CPC for the purification of enyne-ether compounds include:

High Sample Loading: CPC can handle significantly larger sample loads compared to preparative HPLC of a similar scale. plantaanalytica.com

No Irreversible Adsorption: The absence of a solid support means there is 100% sample recovery, as no material is permanently lost on the column. plantaanalytica.com

Ideal for Labile Compounds: The gentle nature of the liquid-liquid separation process is well-suited for chemically sensitive or unstable molecules. rsc.org

Table 3: Comparison of CPC and Preparative HPLC

| Feature | Centrifugal Partition Chromatography (CPC) | Preparative High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Stationary Phase | Liquid | Solid (e.g., silica, C18) |

| Separation Principle | Liquid-liquid partitioning | Adsorption / Partitioning between liquid mobile phase and solid stationary phase |

| Sample Recovery | Total (100%) | Can be lower due to irreversible adsorption |

| Sample Loading Capacity | High | Moderate to High |

| Risk of Denaturation | Low | Higher, due to potential interactions with solid support |

| Cost | No column replacement, lower solvent cost | Requires expensive columns that degrade over time |

Optimization of Chromatographic Parameters for Challenging Enyne-Ether Separations

The separation of structurally similar compounds, such as isomers or byproducts from the synthesis of this compound, can be challenging. Optimizing chromatographic parameters is crucial to achieve the desired resolution and efficiency. longdom.org

The fundamental goal of optimization is to maximize the differences in the migration of analytes through the column while minimizing peak broadening. The resolution between two chromatographic peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k). globalresearchonline.net

Key parameters that can be adjusted include:

Mobile Phase Composition (LC): In reversed-phase HPLC, altering the ratio of organic solvent to water can significantly change the retention factor and selectivity. longdom.org In normal-phase HPLC, modifying the proportions of non-polar and polar solvents achieves a similar effect.

Stationary Phase Selection (LC & GC): Choosing a column with a different chemistry (e.g., C18 vs. Phenyl-Hexyl in RP-HPLC, or DB-5 vs. WAX in GC) can alter selectivity by introducing different intermolecular interactions. libretexts.org

Temperature (GC & LC): In GC, temperature directly affects the volatility of analytes and their retention times. libretexts.org In LC, temperature influences mobile phase viscosity and can subtly alter the selectivity of the separation. longdom.org

Flow Rate (LC & GC): Adjusting the flow rate of the mobile phase can impact separation efficiency. An optimal flow rate exists where the column efficiency is at its maximum. longdom.org

Table 4: Impact of Parameter Optimization on Chromatographic Separation

| Parameter | Effect of Adjustment | Goal |

|---|---|---|

| Selectivity (α) | Changing mobile phase composition or stationary phase chemistry. | Maximize the spatial separation between the apexes of two adjacent peaks. |

| Efficiency (N) | Using smaller particle sizes, longer columns, or optimizing flow rate. | Minimize peak broadening (i.e., achieve sharper, narrower peaks). |

| Retention Factor (k) | Adjusting mobile phase strength or GC temperature. | Optimize the retention time of analytes to ensure they are retained long enough for separation but elute in a reasonable time. |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Simultaneous Separation and Identification

For unambiguous identification of a compound like this compound, hyphenated techniques that couple a separation method with a powerful detection method are indispensable. Mass Spectrometry (MS) is the premier detector for this purpose, providing information about the molecular weight and structure of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile compounds. The GC separates the components of a mixture, which are then introduced directly into the mass spectrometer. nih.gov Electron Ionization (EI) is a common ionization method that generates a unique and reproducible fragmentation pattern, often referred to as a "molecular fingerprint," which can be compared against spectral libraries for identification. fmach.it

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suited for compounds that are less volatile or thermally labile. nih.gov The eluent from the HPLC column is passed into an interface, such as Electrospray Ionization (ESI), which generates gas-phase ions from the dissolved analytes. These ions are then analyzed by the mass spectrometer. ESI is a "soft" ionization technique that typically yields the molecular ion, providing clear molecular weight information. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS). nih.gov

The combination of retention time data from the chromatograph and the mass spectrum from the spectrometer provides a very high degree of confidence in the identification of the target compound.

Table 5: Information Provided by Hyphenated Mass Spectrometry Techniques

| Technique | Separation Based On | Ionization Method | Information Obtained | Best Suited For |

|---|---|---|---|---|

| GC-MS | Volatility / Boiling Point | Electron Ionization (EI) | Retention Time, Molecular Fingerprint (Fragmentation Pattern), Molecular Weight | Volatile and thermally stable compounds |

| LC-MS | Polarity / Hydrophobicity | Electrospray Ionization (ESI) | Retention Time, Molecular Weight, Structural fragments (with MS/MS) | Non-volatile and thermally labile compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.